molecular formula C19H21N5O B11229661 N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

Cat. No.: B11229661
M. Wt: 335.4 g/mol
InChI Key: ACUHMBINVNHWQO-UHFFFAOYSA-N
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Description

N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE: is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a methoxyphenyl group, and a cyclopentyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the cyclopentyl aniline moiety is often synthesized through a series of nucleophilic substitution reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This often involves the use of high-pressure reactors for the cycloaddition step and continuous flow reactors for subsequent steps. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a phenol, while reduction of a nitro group results in an amine.

Scientific Research Applications

N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, while the cyclopentyl aniline moiety can interact with hydrophobic regions of proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is unique due to its combination of a tetrazole ring and a methoxyphenyl group, which imparts specific chemical and biological properties not found in similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

N-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]cyclopentyl]aniline

InChI

InChI=1S/C19H21N5O/c1-25-17-11-9-16(10-12-17)24-18(21-22-23-24)19(13-5-6-14-19)20-15-7-3-2-4-8-15/h2-4,7-12,20H,5-6,13-14H2,1H3

InChI Key

ACUHMBINVNHWQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC=CC=C4

Origin of Product

United States

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